molecular formula C26H38O12 B14509456 Tetra-t-butylperoxypyromellitate CAS No. 63472-69-5

Tetra-t-butylperoxypyromellitate

Cat. No.: B14509456
CAS No.: 63472-69-5
M. Wt: 542.6 g/mol
InChI Key: KOAKWBXPXOTXGD-UHFFFAOYSA-N
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Description

Tetra-t-butylperoxypyromellitate (CAS: 63472-69-5) is a peroxypyromellitate ester derivative characterized by four tert-butyl peroxide groups attached to a pyromellitic acid backbone. Its molecular structure imparts unique thermal and solubility properties, making it relevant in specialized chemical applications. Key physicochemical properties include:

  • log₁₀WS (Water Solubility): -8.22, indicating extremely low solubility in water .
  • Enthalpy of Fusion (ΔHfus): 42.21 kJ/mol, reflecting moderate thermal stability .

Properties

CAS No.

63472-69-5

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

IUPAC Name

tetratert-butyl benzene-1,2,4,5-tetracarboperoxoate

InChI

InChI=1S/C26H38O12/c1-23(2,3)35-31-19(27)15-13-17(21(29)33-37-25(7,8)9)18(22(30)34-38-26(10,11)12)14-16(15)20(28)32-36-24(4,5)6/h13-14H,1-12H3

InChI Key

KOAKWBXPXOTXGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC(=C(C=C1C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-t-butylperoxypyromellitate typically involves the reaction of pyromellitic dianhydride with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the peroxide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetra-t-butylperoxypyromellitate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in decomposition reactions, the products are free radicals and smaller organic molecules .

Mechanism of Action

The mechanism of action of Tetra-t-butylperoxypyromellitate involves the decomposition of its peroxide groups to form free radicals. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Solubility (log₁₀WS)

Tetra-t-butylperoxypyromellitate shares a log₁₀WS value of -8.22 with several structurally distinct compounds (Table 1), suggesting comparable hydrophobicity despite differing functional groups.

Table 1: Compounds with log₁₀WS = -8.22

Compound Name CAS Number Key Functional Groups Reference
This compound 63472-69-5 Peroxide, ester
Phosphoric acid, octyl diphenyl ester 115-88-8 Phosphate ester
Sebacic acid, 4-chloro-2-methylbenzyl ester N/A Chlorinated alkyl ester
6-tert-Butyl-4-methylcoumarin 17874-32-7 Coumarin, tert-butyl

Key Insight : The shared log₁₀WS value highlights that hydrophobicity is influenced by bulky substituents (e.g., tert-butyl, aromatic rings) rather than specific functional groups.

Thermal Stability (Enthalpy of Fusion)

This compound exhibits a ΔHfus of 42.21 kJ/mol , intermediate between smaller molecules (e.g., methamphetamine) and larger esters (Table 2).

Table 2: Enthalpy of Fusion (ΔHfus) Comparison

Compound Name ΔHfus (kJ/mol) Structural Features Reference
This compound 42.21 Peroxide, pyromellitate core
Methamphetamine 17.27 Amine, aromatic ring
Adipic acid, 2-ethylphenyl ester 70.09 Long-chain ester
5β,17β-Dihydrotestosterone decanoate 45.82 Steroid, ester

Key Insight : The moderate ΔHfus of this compound suggests that its crystalline lattice stability is influenced by both the rigid pyromellitate core and the bulky tert-butyl groups, which may hinder molecular packing compared to linear esters like adipic acid derivatives.

Structural Analogues and Functional Group Impact

While direct data on peroxypyromellitate analogues is absent, comparisons can be drawn to:

  • Peroxide-containing compounds : Typically exhibit higher reactivity due to weak O-O bonds, but this compound’s steric hindrance from tert-butyl groups likely reduces decomposition rates compared to less hindered peroxides.
  • Pyromellitic acid derivatives : Esters like pyromellitic acid tetraethyl ester (log₁₀WS ≈ -5.0) are more water-soluble, underscoring the role of tert-butyl groups in enhancing hydrophobicity .

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